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Compound of Interest

Compound Name: N-Ethyl-N-isopropylaniline

Cat. No.: B1598960

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for N-Ethyl-N-isopropylaniline.
Detailed experimental protocols, data interpretation, and visual representations of the
molecular structure and analytical workflow are presented to support research and
development activities.

Spectral Data Summary

The following tables summarize the key spectral data obtained for N-Ethyl-N-isopropylaniline.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy_

Chemical Shift
Multiplicity Integration Assignment
(ppm)
~7.2-7.4 Multiplet 2H Ar-H (meta)
~6.6 - 6.8 Multiplet 3H Ar-H (ortho, para)
~3.9 Septet 1H CH(CHs)2
~3.3 Quartet 2H CH2CHs
~1.15 Doublet 6H CH(CHs)2
~1.1 Triplet 3H CH2CHs
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)

Assignment

~148 Ar-C (quaternary, C-N)
~129 Ar-C (CH, meta)

~116 Ar-C (CH, para)

~112 Ar-C (CH, ortho)

~49 CH(CHs3)2

~45 CH2CHs

~20 CH(CHs)2

~13 CH2CHs

Wavenumber (cm—?) Intensity Assignment

~3050 - 3020 Medium Aromatic C-H stretch
~2970 - 2860 Strong Aliphatic C-H stretch
~1600, ~1500 Medium-Strong Aromatic C=C bending
~1340 Medium C-N stretching

750, ~690 Strong Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)

m/z Relative Intensity Proposed Fragment
163 Moderate [M]* (Molecular lon)
148 High [M - CHs]*

120 High [M - C3H7]*
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Experimental Protocols
NMR Spectroscopy

Sample Preparation: A solution of N-Ethyl-N-isopropylaniline was prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCIs).
Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: *H and 3C NMR spectra were acquired on a Varian CFT-20 spectrometer.[1]
H NMR Acquisition:

e Pulse Program: Standard single-pulse sequence.

e Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

e Spectral Width: 0-15 ppm

13C NMR Acquisition:

e Pulse Program: Proton-decoupled pulse sequence.
o Number of Scans: 1024-4096

o Relaxation Delay: 2-5 seconds

e Spectral Width: 0-200 ppm

Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and
baseline corrected. Chemical shifts were referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat N-Ethyl-N-isopropylaniline was prepared between two
potassium bromide (KBr) plates.
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Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR)
spectrometer. The technique used was a capillary cell with a neat sample.[1]

Acquisition:

e Spectral Range: 4000-400 cm~1
e Resolution: 4 cm—?

e Number of Scans: 16-32

Processing: A background spectrum of the clean KBr plates was acquired and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data were obtained from the NIST Mass Spectrometry Data
Center, likely using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.[1]

GC-MS Conditions:
« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Analyzer: Quadrupole or lon Trap.

e Mass Range: m/z 40-400.

Data Interpretation
'H NMR Spectrum

The *H NMR spectrum shows distinct signals for both the aromatic and aliphatic protons of N-
Ethyl-N-isopropylaniline. The aromatic region displays two multiplets, characteristic of a
substituted benzene ring. The upfield aliphatic region contains signals for the ethyl and
isopropyl groups. The septet and doublet are characteristic of the isopropyl group, while the
quartet and triplet are indicative of the ethyl group. The integration values correspond to the
number of protons in each chemical environment.
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B3C NMR Spectrum

The 13C NMR spectrum provides information about the carbon skeleton. The downfield signals
correspond to the aromatic carbons, with the quaternary carbon attached to the nitrogen atom
appearing at the lowest field. The upfield signals are assigned to the aliphatic carbons of the
ethyl and isopropyl groups.

IR Spectrum

The IR spectrum reveals the presence of key functional groups. The bands in the 3050-3020
cm~! region confirm the presence of aromatic C-H bonds, while the strong absorptions
between 2970-2860 cm~1 are due to the aliphatic C-H bonds of the ethyl and isopropyl groups.
The characteristic aromatic C=C bending vibrations are observed around 1600 and 1500 cm™1.
The C-N stretching vibration is also present. The strong absorptions in the fingerprint region are
characteristic of a substituted benzene ring.

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]* at m/z 163, which corresponds to the
molecular weight of N-Ethyl-N-isopropylaniline. The base peak at m/z 148 is attributed to the
loss of a methyl group ([M - CHs]*), a common fragmentation pathway for isopropyl groups.
The significant peak at m/z 120 corresponds to the loss of the entire isopropy! group ([M -
CsHy7]*). This fragmentation pattern is consistent with the structure of N-Ethyl-N-
isopropylaniline.

Visualizations

Caption: Chemical structure of N-Ethyl-N-isopropylaniline.
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Sample Preparation

N-Ethyl-N-isopropylaniline Sample
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Caption: General workflow for spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of N-Ethyl-N-isopropylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598960#spectral-data-for-n-ethyl-n-isopropylaniline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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